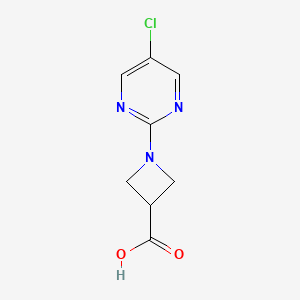

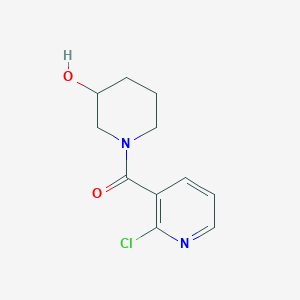

![molecular formula C13H11N3O7 B1427347 Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro- CAS No. 1001852-10-3](/img/structure/B1427347.png)

Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-

Vue d'ensemble

Description

“Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-” is a chemical compound with the molecular formula C13H11N3O7 . It is also known by other names such as “2-[(2,6-dioxopiperidin-3-yl)carbamoyl]-3-nitrobenzoic acid” and "Pomalidomide Impurity 37" . The molecular weight of this compound is 321.24 g/mol .

Synthesis Analysis

The synthesis of piperidone derivatives, such as “Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-”, has been a subject of interest due to their unique biochemical properties . Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones are prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .Molecular Structure Analysis

The molecular structure of “Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-” consists of 23 heavy atoms . The compound has a complexity of 556 and a topological polar surface area of 158 Ų . The compound has 3 hydrogen bond donors and 7 hydrogen bond acceptors .Physical And Chemical Properties Analysis

“Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-” has a molecular weight of 321.24 g/mol, an exact mass of 321.05969970 g/mol, and a monoisotopic mass of 321.05969970 g/mol . It has a topological polar surface area of 158 Ų, a heavy atom count of 23, and a complexity of 556 . The compound has 3 hydrogen bond donors, 7 hydrogen bond acceptors, and 3 rotatable bonds .Applications De Recherche Scientifique

Crystallography and Magnetism

Research on derivatives similar to benzoic acid, such as 3-(N-tert-butyl-N-aminoxyl)benzoic acid, has explored their crystallographic and magnetic properties. These studies reveal the compound's ability to form specific crystal structures and exhibit antiferromagnetic behaviors at lower temperatures. Such characteristics are essential for understanding the material's potential in developing magnetic storage media and sensors (Baskett & Lahti, 2005).

Chemical Synthesis and Modifications

Benzoic acid derivatives are pivotal in chemical synthesis, serving as precursors or intermediates for more complex molecules. For example, the preparation of anionic active ester derivatives of amino acids using benzyloxycarbonyl amino acids and benzoic acid derivatives showcases their role in peptide synthesis and modification. These processes are crucial for the development of pharmaceuticals and bioactive compounds (Stewart, 1979).

Antiparasitic Properties

In the realm of pharmacology, certain benzoic acid derivatives have been investigated for their antiparasitic properties against species like Leishmania infantum and Trichomonas vaginalis. This research underscores the potential of benzoic acid derivatives in treating parasitic infections, offering insights into the structure-activity relationships that govern their antiprotozoal efficacy (Delmas et al., 2002).

Mécanisme D'action

Target of Action

Similar compounds have been known to target proteins likeCarbonic Anhydrase II (hCAII) . The role of hCAII is to catalyze the reversible conversion of carbon dioxide to bicarbonate and protons, a reaction that is fundamental to many biological processes.

Mode of Action

It’s suggested that this compound may deplete hcaii through a mechanism similar to previously reportedCRBN-recruiting heterobifunctional degraders . This implies that the compound might bind to its target protein and lead to its degradation, thereby modulating the biological processes associated with the target.

Pharmacokinetics

It’s known that the compound has amolecular weight of 321.25 , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five

Result of Action

Based on its potential mode of action, it can be inferred that the compound may lead to thedegradation of its target protein , thereby modulating the associated biological processes .

Action Environment

It’s known that the compound should be stored at2-8°C , suggesting that temperature could be a factor influencing its stability

Propriétés

IUPAC Name |

2-[(2,6-dioxopiperidin-3-yl)carbamoyl]-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O7/c17-9-5-4-7(11(18)15-9)14-12(19)10-6(13(20)21)2-1-3-8(10)16(22)23/h1-3,7H,4-5H2,(H,14,19)(H,20,21)(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJBBSSDUGPALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate](/img/structure/B1427265.png)

![Methoxy[(2-methoxyphenyl)methyl]amine](/img/structure/B1427271.png)

![1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-](/img/structure/B1427275.png)

![2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B1427280.png)

![Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate](/img/structure/B1427283.png)

![6-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427284.png)